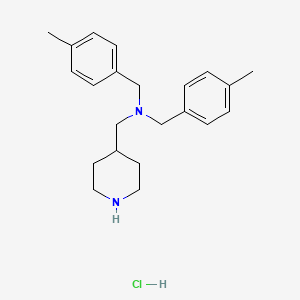
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, also known as DMXB-A, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in several physiological and pathological processes.
Mécanisme D'action
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that modulate several physiological processes.
Biochemical and Physiological Effects:
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been shown to modulate several biochemical and physiological processes, including neuroprotection, inflammation, and oxidative stress. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has several advantages for use in laboratory experiments, including its high selectivity for the α7 nAChR and its ability to cross the blood-brain barrier. However, the compound is complex to synthesize and requires specialized equipment and expertise. Additionally, the effects of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for the study of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, including its potential therapeutic effects in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety. Further research is also needed to optimize the synthesis process of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride and to develop more potent and selective agonists of the α7 nAChR. Additionally, the effects of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride on different cell types and in different brain regions need to be further explored to fully understand its mechanisms of action.
Méthodes De Synthèse
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of various reagents, including 4-methylbenzyl chloride, piperidine, and formaldehyde. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic effects in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models.
Propriétés
IUPAC Name |
N,N-bis[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-18-3-7-20(8-4-18)15-24(17-22-11-13-23-14-12-22)16-21-9-5-19(2)6-10-21;/h3-10,22-23H,11-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMSYGAICYXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2CCNCC2)CC3=CC=C(C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
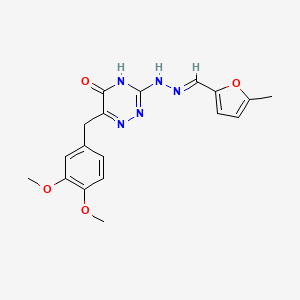
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)
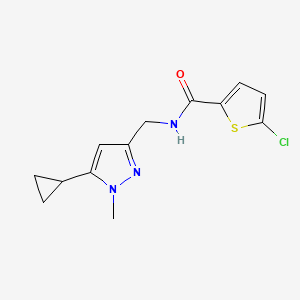
![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)

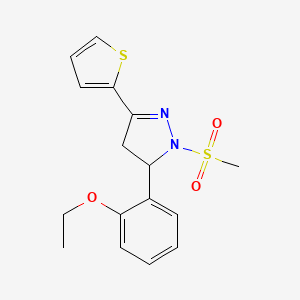


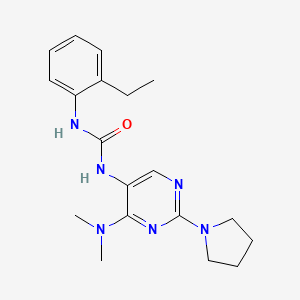
![1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2634425.png)
![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)
